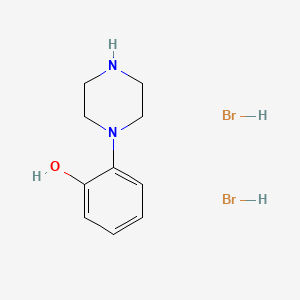
1-(2-Hydroxyphenyl)piperazine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyphenyl)piperazine dihydrobromide, also known as HPPD, is a synthetic derivative of the amino acid phenylalanine. HPPD is a versatile compound that has been used in many scientific research applications, such as biochemistry, physiology, and pharmacology. HPPD has been found to be an effective inhibitor of several enzymes, including tyrosine hydroxylase, tryptophan hydroxylase, and monoamine oxidase. HPPD has also been used as a substrate in a variety of biochemical and physiological studies.
科学的研究の応用
Potential Therapeutic Agents for Cocaine Abuse
Researchers have developed long-acting agents targeting cocaine abuse treatment, involving hydroxylated derivatives of piperazine-based compounds. These derivatives have shown significant enantioselectivity with S enantiomers demonstrating higher dopamine transporter (DAT) affinity, which is crucial for their therapeutic potential. Notably, compounds have been identified with high DAT selectivity, showing promising results in elevating extracellular dopamine levels and inhibiting cocaine-maintained responding in animal models (Hsin et al., 2002).
Novel Antidepressant and Antianxiety Compounds
A novel series of piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have demonstrated significant effects in behavioral tests on mice, indicating their potential as new therapeutic agents for treating depression and anxiety disorders (Kumar et al., 2017).
Anti-Bone Cancer Activity
The synthesis and evaluation of a heterocyclic compound derived from 1-(2-Hydroxyphenyl)piperazine have shown promising anti-bone cancer activities. The compound exhibited significant in vitro anticancer activities against various human bone cancer cell lines, highlighting its potential in cancer therapy (Lv et al., 2019).
Opioid Receptor Antagonists
Studies have identified 1-substituted 4-(3-Hydroxyphenyl)piperazines as pure opioid receptor antagonists. These compounds display potent activities at μ, δ, and κ receptors, indicating their potential application in treating opioid-related disorders (Carroll et al., 2010).
Metabolic Studies and Synthesis Processes
Research has also focused on the biosynthesis and identification of metabolites of piperazine derivatives, providing insights into their metabolic pathways and potential therapeutic applications. Additionally, new processes for synthesizing these compounds have been developed, offering more efficient and cost-effective methods for their production (Uldam et al., 2011).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves the reaction of 2-hydroxyaniline with piperazine in the presence of a suitable solvent and catalyst, followed by treatment with hydrobromic acid to yield the dihydrobromide salt.", "Starting Materials": [ "2-hydroxyaniline", "piperazine", "solvent", "catalyst", "hydrobromic acid" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyaniline and piperazine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours to allow the reaction to proceed.", "Step 4: Cool the reaction mixture and filter off any solid impurities.", "Step 5: Add hydrobromic acid to the reaction mixture to yield the dihydrobromide salt of 1-(2-Hydroxyphenyl)piperazine." ] } | |
| 58260-69-8 | |
分子式 |
C10H15BrN2O |
分子量 |
259.14 g/mol |
IUPAC名 |
2-piperazin-1-ylphenol;hydrobromide |
InChI |
InChI=1S/C10H14N2O.BrH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |
InChIキー |
KOLZUNYLPQYZQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Br.Br |
正規SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Br |
| 58260-69-8 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)












